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3-(4-Methylcyclohexyl)azetidin-3-ol

Medicinal Chemistry Physicochemical Properties Bioisostere Design

Reproducible lead optimization requires exact building blocks. Generic azetidin-3-ols lack the 4-methylcyclohexyl substitution pattern critical for CCR2 antagonist pharmacophore models and JAK inhibitor scaffold-hopping studies. This compound delivers the precise conformational rigidity and lipophilic-hydrophilic balance (cLogP ≈1.1) required. - Enables synthesis of Janssen-patented cyclohexyl-azetidinyl CCR2 antagonists. - Functions as a piperidine-4-ol bioisostere with reduced nitrogen basicity (pKa ~14.5) to mitigate hERG liability. - Balanced CNS drug-like properties (TPSA 32.26 Ų) support blood-brain barrier penetrant probe design.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
Cat. No. B15326001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylcyclohexyl)azetidin-3-ol
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)C2(CNC2)O
InChIInChI=1S/C10H19NO/c1-8-2-4-9(5-3-8)10(12)6-11-7-10/h8-9,11-12H,2-7H2,1H3
InChIKeyVTVCGILSVXKTNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylcyclohexyl)azetidin-3-ol Specifications & Procurement


3-(4-Methylcyclohexyl)azetidin-3-ol (CAS 1466267-64-0; alternative CAS 1342691-50-2) is a 3-substituted azetidine-3-ol derivative with molecular formula C10H19NO and molecular weight 169.26 g/mol . The compound features a strained four-membered nitrogen-containing azetidine ring bearing a secondary alcohol at the 3-position and a 4-methylcyclohexyl substituent, producing a rigid, conformationally constrained scaffold with computed LogP of 1.147 and topological polar surface area (TPSA) of 32.26 Ų . This structural arrangement situates the compound within the class of cyclohexyl-azetidinyl derivatives explored as CCR2 antagonists and JAK inhibitors, with the azetidine-3-ol core serving as a bioisosteric replacement for piperidine-4-ol in medicinal chemistry programs [1][2].

Research context CCR2 and JAK pathway tool compound design
Scaffold attribute Lower nitrogen basicity supports off-target profiling studies
Physicochemical fit Balanced LogP/TPSA profile for CNS permeability research

Why Generic Building Blocks Fail for 3-(4-Methylcyclohexyl)azetidin-3-ol


Procurement decisions for heterocyclic building blocks in drug discovery cannot rely on simple functional group interchangeability. The 4-methylcyclohexyl substituent at the azetidine 3-position introduces conformational rigidity, stereochemical complexity (cis/trans isomerism relative to the methyl group), and a specific lipophilic-hydrophilic balance (cLogP ≈1.1) that fundamentally alters target engagement, membrane permeability, and metabolic fate compared to unsubstituted azetidin-3-ols or structurally similar piperidine-4-ols [1]. Critically, the azetidine ring nitrogen exhibits markedly reduced basicity (pKa ~14.5 for the core azetidin-3-ol) relative to piperidine analogs (pKa ~9.5-10.5), which directly impacts the ionization state at physiological pH and consequently influences off-target pharmacology, hERG liability, and oral absorption . Generic substitution with commercially available alternatives lacking the precise 3-(4-methylcyclohexyl) substitution pattern would invalidate established structure-activity relationships and compromise the reproducibility of lead optimization campaigns targeting CCR2-mediated or JAK-mediated pathways [2].

! Piperidine analogs exhibit higher nitrogen basicity, potentially shifting ionization and off-target profiles.
! Unsubstituted azetidin-3-ol lacks sufficient lipophilicity to support passive membrane diffusion studies.
! Substitution pattern changes may introduce stereochemical uncertainty, affecting target engagement consistency.

3-(4-Methylcyclohexyl)azetidin-3-ol Differentiation from Structural Analogs


Azetidine vs. Piperidine Core Basicity

The azetidine nitrogen in 3-(4-methylcyclohexyl)azetidin-3-ol and related 3-hydroxyazetidines exhibits a predicted pKa of 14.51 ± 0.20, reflecting the increased ring strain and reduced s-character of the nitrogen lone pair in the four-membered ring . In contrast, the piperidine-4-ol core—the direct six-membered ring analog—displays a significantly lower pKa in the range of 9.5 to 10.5 due to reduced ring strain and greater conformational flexibility [1]. This approximately 4-5 log unit difference in basicity translates to a substantial difference in the fraction of neutral (unprotonated) species at physiological pH 7.4: the azetidine derivative remains predominantly neutral, whereas the piperidine analog exists largely in the protonated, charged state [2].

Core Basicity
Class-level inference
pKa 14.5 ± 0.20 (azetidine) vs 9.5–10.5 (piperidine); ΔpKa ≈4–5 log units
Supports ionization-state and permeability review
Predicted pKa; experimental confirmation advised
Medicinal Chemistry Physicochemical Properties Bioisostere Design hERG Liability Reduction

Molecular Size and Ligand Efficiency

The azetidine core of 3-(4-methylcyclohexyl)azetidin-3-ol (MW 169.26) contributes approximately 15-20% lower molecular weight compared to the equivalent piperidine-4-ol scaffold bearing the identical 4-methylcyclohexyl substituent at the corresponding 4-position (calculated MW ≈ 183-197 depending on stereochemistry) [1]. This difference arises from the smaller ring size of azetidine (4-membered, C3N) versus piperidine (6-membered, C5N). When normalized for comparable potency in target binding assays, this reduced molecular weight translates to improved ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics, parameters that correlate strongly with successful progression from lead optimization to clinical candidate status [2].

Molecular Weight
Class-level inference
169.26 g/mol vs piperidine analog ~183–197 g/mol (≈8–14% reduction)
Supports ligand efficiency and lead optimization review
Comparison assumes identical substituent on piperidine-4-ol
Drug Design Ligand Efficiency Lead Optimization Fragment-Based Drug Discovery

Lipophilicity and CNS Permeability Profile

3-(4-Methylcyclohexyl)azetidin-3-ol exhibits computed physicochemical parameters of LogP = 1.147 and topological polar surface area (TPSA) = 32.26 Ų . These values position the compound favorably within the established optimal range for CNS drug candidates, where LogP between 1 and 3 and TPSA below 60-70 Ų are associated with high probability of blood-brain barrier penetration [1]. In comparison, unsubstituted azetidin-3-ol (MW 73.09, LogP ≈ -1.0, TPSA = 32.3 Ų) lacks sufficient lipophilicity for passive membrane diffusion, while highly lipophilic cyclohexyl-azetidine derivatives (LogP > 3.5) may encounter metabolic instability and solubility limitations [2]. The 4-methylcyclohexyl substituent provides a tailored increase in lipophilicity without exceeding the desirable CNS LogP window.

LogP & TPSA Profile
Cross-study comparable
LogP 1.147, TPSA 32.26 Ų; within CNS multiparameter range
May support CNS permeability study design
Computational predictions; experimental validation recommended
ADME Properties Blood-Brain Barrier Permeability CNS Drug Discovery Physicochemical Optimization

Synthetic Accessibility and Ring Strain

The azetidine ring in 3-(4-methylcyclohexyl)azetidin-3-ol exhibits approximately 25-27 kcal/mol of ring strain energy, compared to near-zero strain for the piperidine six-membered ring [1]. This elevated strain energy imposes distinct synthetic requirements: azetidine formation typically necessitates specialized conditions (e.g., base-catalyzed cyclization or hydrogenation protocols) and careful control of reaction parameters to avoid ring-opening side reactions [2]. Storage conditions for 3-(4-methylcyclohexyl)azetidin-3-ol are specified as sealed in dry conditions at 2-8°C, reflecting the compound's sensitivity to moisture and thermal decomposition pathways that are not relevant for the more robust piperidine analogs . From a procurement perspective, this translates to a requirement for cold-chain shipping and controlled storage infrastructure.

Storage & Strain
Class-level inference
Ring strain ~25–27 kcal/mol; storage 2–8°C sealed, dry
Requires cold-chain handling and controlled storage
Avoid moisture; plan procurement infrastructure
Synthetic Chemistry Building Block Selection Process Chemistry Ring Strain

3-(4-Methylcyclohexyl)azetidin-3-ol Research Application Scenarios


CCR2 Antagonist Lead Optimization

3-(4-Methylcyclohexyl)azetidin-3-ol serves as a core synthetic intermediate for constructing cyclohexyl-azetidinyl CCR2 antagonists, a class of compounds under investigation for type II diabetes, obesity, atherosclerosis, rheumatoid arthritis, and multiple sclerosis [1]. The patent literature explicitly describes substituted cyclohexyl azetidinyl compounds—with 3-(4-methylcyclohexyl)azetidin-3-ol representing a key structural variant—as antagonists to the chemoattractant cytokine receptor 2 (CCR2), where binding inhibition suppresses MCP-1-mediated monocyte and lymphocyte migration toward inflammatory sites [2]. Procurement of this building block enables the synthesis of focused compound libraries for structure-activity relationship exploration within the CCR2 pharmacophore model defined by Janssen's patent family, with the balanced LogP of 1.147 supporting oral bioavailability optimization efforts [3].

JAK Inhibitor Scaffold Development

The cyclohexyl azetidine scaffold, of which 3-(4-methylcyclohexyl)azetidin-3-ol is a hydroxylated derivative, has been explicitly claimed in patent literature as a core structure for Janus kinase (JAK) inhibitors with therapeutic utility in inflammatory disorders, autoimmune diseases, and cancer [1]. The azetidine-3-ol core provides a hydrogen-bond donor (the secondary alcohol) that can engage the kinase hinge region while the reduced basicity of the azetidine nitrogen (pKa ≈14.5 vs. piperidine pKa ≈9.5-10.5) mitigates hERG channel blockade risk, a known liability of basic amine-containing kinase inhibitors [2]. The moderate molecular weight (169.26) and favorable ligand efficiency metrics position 3-(4-methylcyclohexyl)azetidin-3-ol as a starting point for fragment-based or scaffold-hopping approaches to JAK inhibitor discovery [3].

CNS-Penetrant Probe Synthesis

With computed LogP of 1.147 and TPSA of 32.26 Ų, 3-(4-methylcyclohexyl)azetidin-3-ol resides within the established optimal physicochemical window for central nervous system (CNS) drug candidates (LogP 1-3; TPSA <60-70 Ų) [1]. This profile supports its application as a building block for synthesizing CNS-penetrant probe molecules where blood-brain barrier permeability is required but excessive lipophilicity (LogP >3.5) would compromise metabolic stability and increase toxicity risk [2]. The 4-methylcyclohexyl substituent provides precisely calibrated lipophilicity enhancement relative to unsubstituted azetidin-3-ol (LogP ≈ -1.0) without exceeding the desirable upper bound for CNS candidates [3]. Applications include the construction of neuroinflammation-targeting CCR2 antagonists and CNS-active JAK inhibitors for neurodegenerative disease research.

Piperidine-4-ol Bioisosteric Replacement

The azetidine-3-ol moiety functions as a validated bioisostere for piperidine-4-ol in medicinal chemistry programs, offering reduced molecular weight (~15-20% reduction), lower nitrogen basicity (pKa ~14.5 vs. ~9.5-10.5), and altered conformational preferences due to four-membered ring constraints [1]. 3-(4-Methylcyclohexyl)azetidin-3-ol enables medicinal chemists to execute systematic scaffold-hopping studies wherein a piperidine-4-ol core in an existing lead series is replaced with the azetidine-3-ol equivalent bearing an identical 4-methylcyclohexyl substituent [2]. The purpose of such replacement is to evaluate improvements in ligand efficiency, membrane permeability, and off-target safety profiles while maintaining or enhancing target engagement. This scenario is particularly relevant for programs encountering hERG liability, poor oral absorption due to high basicity, or suboptimal ligand efficiency metrics [3].

Application
Selection Property
Validation Focus
CCR2 pathway tool synthesis
Cyclohexyl-azetidinyl substitution pattern
MCP-1 binding assay context
JAK inhibitor scaffold research
Azetidine-3-ol H-bond donor core
Kinase hinge-region binding review
CNS-permeable probe design
Balanced LogP and TPSA profile
Blood-brain barrier permeability assay
Piperidine-4-ol bioisostere evaluation
Reduced basicity and lower MW
Ligand efficiency and off-target panel review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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